molecular formula C10H15NO2S B13531863 Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate

Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate

Cat. No.: B13531863
M. Wt: 213.30 g/mol
InChI Key: YVIBAOIVAZICLH-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate is an organic compound with the molecular formula C10H15NO2S This compound features a butanoate ester functional group, an amino group, and a thiophene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-methylthiophene-2-carboxylic acid.

    Esterification: The carboxylic acid is esterified using methanol and a strong acid catalyst such as sulfuric acid to form methyl 5-methylthiophene-2-carboxylate.

    Nucleophilic Substitution: The ester undergoes nucleophilic substitution with 4-aminobutanol in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Methyl 4-hydroxy-4-(5-methylthiophen-2-yl)butanoate.

    Substitution: Various amide derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the thiophene ring can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-4-phenylbutanoate: Similar structure but with a phenyl ring instead of a thiophene ring.

    Ethyl 4-amino-4-(5-methylthiophen-2-yl)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or other aromatic rings. This uniqueness makes it valuable in the synthesis of compounds with specific electronic or biological activities.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate

InChI

InChI=1S/C10H15NO2S/c1-7-3-5-9(14-7)8(11)4-6-10(12)13-2/h3,5,8H,4,6,11H2,1-2H3

InChI Key

YVIBAOIVAZICLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(CCC(=O)OC)N

Origin of Product

United States

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